Pyridine Nitrogen Lone Pair Ionization Energy
The He(I) photoelectron spectrum of 4-(2-dimethylaminovinyl)pyridine demonstrates that its pyridine nitrogen lone pair ionization energy is close to that of unsubstituted pyridine (~9.8 eV). This is a critical differentiator from α-(1-dimethylaminovinyl)pyridine, which exhibits a distinct ortho effect, deviating substantially from this value [1]. Furthermore, the splitting of the heterocycle's energy levels in the dimethylaminovinyl series is quantifiably less than in the corresponding vinylpyridine series, indicating a weakened interaction between the aromatic ring and the enamine fragment that is characteristic of the γ-isomer [1].
| Evidence Dimension | Ionization energy of pyridine nitrogen unshared electron pair (n_N orbital) |
|---|---|
| Target Compound Data | Close to that of pyridine (~9.8 eV) |
| Comparator Or Baseline | α-(1-dimethylaminovinyl)pyridine (2-isomer): Exhibits a distinct ortho effect, deviating from the pyridine baseline. |
| Quantified Difference | Qualitative deviation; the γ-isomer (4-substituted) maintains the pyridine-like nN ionization, while the α-isomer does not. |
| Conditions | He(I) photoelectron spectroscopy, interpreted via molecular orbital perturbation theory and MINDO/3 calculations. |
Why This Matters
For researchers designing experiments sensitive to nitrogen lone pair basicity or coordination ability, the 4-isomer provides a predictable pyridine-like electronic profile, whereas the 2-isomer introduces an anomalous ortho effect that can confound reactivity or binding studies.
- [1] Baidin, V. N., Koikov, L. N., Terent'ev, P. B., & Gloriozov, I. P. (1985). (He 1) photoelectron spectra of vinyl- and (1-dimethylaminovinyl)pyridines. Chemistry of Heterocyclic Compounds, 21(1), 84–88. View Source
